molecular formula C13H10FNO2 B2612542 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 446275-97-4

4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2612542
CAS No.: 446275-97-4
M. Wt: 231.226
InChI Key: JJYVVGQWXOTSRS-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a fluorobenzoyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

    Reduction: 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorobenzoyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity due to its electronic properties, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 4-(2-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
  • 4-(2-Bromobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
  • 4-(2-Methylbenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
  • Reactivity: Fluorine’s high electronegativity can influence the reactivity of the compound, particularly in nucleophilic substitution reactions.
  • Applications: The fluorinated compound may have different biological activities and binding affinities compared to its non-fluorinated counterparts, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-15-7-9(6-10(15)8-16)13(17)11-4-2-3-5-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVVGQWXOTSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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